![molecular formula C11H13N3O4S B11781289 6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11781289.png)
6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((3-Aminopirrolidin-1-il)sulfonil)benzo[d]oxazol-2(3H)-ona es un compuesto orgánico complejo que pertenece a la clase de derivados de benzoxazol. Los derivados de benzoxazol son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en química medicinal para el desarrollo de nuevos agentes terapéuticos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-((3-Aminopirrolidin-1-il)sulfonil)benzo[d]oxazol-2(3H)-ona típicamente implica la reacción de 2-aminobenzoxazol con 3-aminopirrolidina y un agente sulfonilante. La reacción generalmente se lleva a cabo bajo condiciones controladas para garantizar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como purificación, cristalización y secado para obtener el producto final en una forma utilizable .
Análisis De Reacciones Químicas
Tipos de reacciones
6-((3-Aminopirrolidin-1-il)sulfonil)benzo[d]oxazol-2(3H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las reacciones generalmente se llevan a cabo bajo condiciones suaves a moderadas para evitar la degradación del compuesto .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y varios derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
6-((3-Aminopirrolidin-1-il)sulfonil)benzo[d]oxazol-2(3H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Investigado por su posible uso en el desarrollo de nuevos agentes terapéuticos para diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 6-((3-Aminopirrolidin-1-il)sulfonil)benzo[d]oxazol-2(3H)-ona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de benzoxazol, como:
- 2-((3-Aminopirrolidin-1-il)sulfonil)benzo[d]oxazol
- 6-((3-Aminopirrolidin-1-il)sulfonil)benzo[d]tiazol-2(3H)-ona
- 6-((3-Aminopirrolidin-1-il)sulfonil)benzo[d]imidazol-2(3H)-ona .
Unicidad
6-((3-Aminopirrolidin-1-il)sulfonil)benzo[d]oxazol-2(3H)-ona es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C11H13N3O4S |
|---|---|
Peso molecular |
283.31 g/mol |
Nombre IUPAC |
6-(3-aminopyrrolidin-1-yl)sulfonyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H13N3O4S/c12-7-3-4-14(6-7)19(16,17)8-1-2-9-10(5-8)18-11(15)13-9/h1-2,5,7H,3-4,6,12H2,(H,13,15) |
Clave InChI |
CGGOBVMJECDMOI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


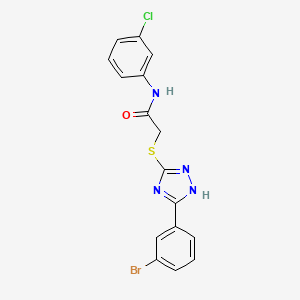
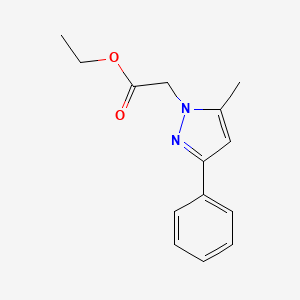

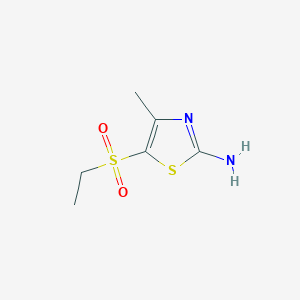
![3-(3-(5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11781239.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11781244.png)


![6-(3-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781255.png)
![10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781261.png)
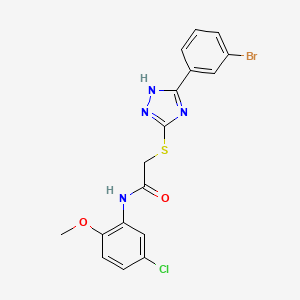
![2-Bromo-1H-benzo[d]imidazol-6-amine](/img/structure/B11781271.png)
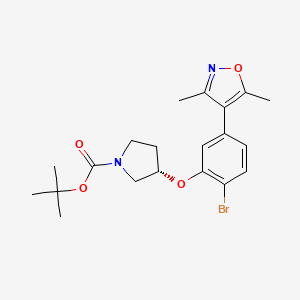
![4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid](/img/structure/B11781290.png)
